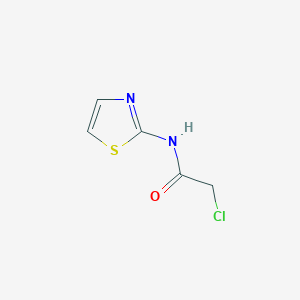

2-Cloro-N-(1,3-tiazol-2-il)acetamida

Descripción general

Descripción

2-Chloro-N-(1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Aplicaciones Científicas De Investigación

2-Chloro-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial, anticancer, and anti-inflammatory agents.

Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit the growth of certain pests and weeds.

Materials Science: It is used in the synthesis of polymers and other materials with unique properties, such as conductivity and fluorescence.

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to exhibit anti-tubercular activity . The specific targets of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide within this context remain to be elucidated.

Mode of Action

Result of Action

tuberculosis , suggesting that they may have bacteriostatic or bactericidal effects.

Análisis Bioquímico

Biochemical Properties

2-Chloro-N-(1,3-thiazol-2-yl)acetamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as cyclooxygenase (COX), which are crucial in the biosynthesis of prostaglandins . The nature of these interactions often involves inhibition of enzyme activity, leading to a decrease in the production of inflammatory mediators.

Cellular Effects

The effects of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses, thereby altering the cellular environment . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, 2-Chloro-N-(1,3-thiazol-2-yl)acetamide exerts its effects through binding interactions with biomolecules. It is known to inhibit enzymes such as COX by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition results in reduced inflammation and pain. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has also revealed potential changes in cellular responses, including alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as reducing inflammation and pain . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-Chloro-N-(1,3-thiazol-2-yl)acetamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, the compound can affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide typically involves the chloroacetylation of 2-amino-1,3-thiazole. This reaction is carried out using chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.

Oxidation and reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiazolidines.

Condensation reactions: The compound can participate in condensation reactions with aldehydes and ketones to form imines and enamines.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, alcohols

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Sodium borohydride, lithium aluminum hydride

Condensation agents: Aldehydes, ketones

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, imines, and enamines. These products have diverse applications in medicinal chemistry and materials science .

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-1,3-thiazole: A precursor in the synthesis of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide.

2-Methylthiazole: Similar structure but with a methyl group instead of a chloroacetamide group.

Thiazole-4-carboxamide: Contains a carboxamide group instead of a chloroacetamide group.

Uniqueness

2-Chloro-N-(1,3-thiazol-2-yl)acetamide is unique due to its chloroacetamide group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials .

Propiedades

IUPAC Name |

2-chloro-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDJRBFOXKCGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280640 | |

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804185 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5448-49-7 | |

| Record name | 5448-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide in recent research?

A1: 2-Chloro-N-(1,3-thiazol-2-yl)acetamide acts as a crucial building block in synthesizing diverse heterocyclic compounds with potential biological activities. Notably, it serves as a precursor in developing thiazolidin-4-one derivatives [] and imidazole-based acetamide derivatives [, ]. These derivatives exhibit promising antibacterial [] and anticancer properties [], highlighting the significance of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide in medicinal chemistry research.

Q2: How does the structure of compounds derived from 2-Chloro-N-(1,3-thiazol-2-yl)acetamide influence their biological activity?

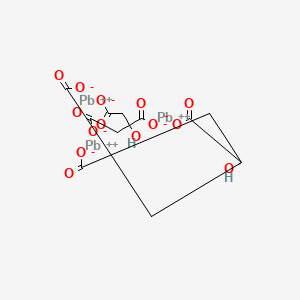

A2: Research suggests that structural modifications to compounds derived from 2-Chloro-N-(1,3-thiazol-2-yl)acetamide significantly impact their biological activity. For instance, in the synthesis of 2-(thiazol-2-ylimino)thiazolidin-4-one metal complexes, the choice of metal ion (Cu(II), Co(II), or Ni(II)) directly influenced the antibacterial activity []. The Nickel complex demonstrated the most potent antibacterial activity against both Gram-negative and Gram-positive bacteria []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological profiles of these compounds.

Q3: What analytical techniques are employed to characterize 2-Chloro-N-(1,3-thiazol-2-yl)acetamide and its derivatives?

A3: Various spectroscopic and analytical methods are used to characterize 2-Chloro-N-(1,3-thiazol-2-yl)acetamide derivatives. These include:

- NMR Spectroscopy (1H NMR): This technique provides detailed structural information, particularly regarding the arrangement of hydrogen atoms within the molecule [, ].

- FTIR Spectroscopy: FTIR helps identify functional groups present in the molecule, offering insights into its chemical bonds and vibrational modes [, ].

- Mass Spectrometry (MS): MS determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in structural elucidation [, ].

- Elemental Analysis: This technique determines the percentage composition of elements present in the compound, confirming its purity and empirical formula [].

- UV-Vis Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and determine properties such as absorbance and molar absorptivity. This technique was specifically employed to determine the acidity constants (pKa values) of synthesized acetamide derivatives [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)

![carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol;2,4,6-tribromophenol](/img/structure/B1584664.png)

![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)